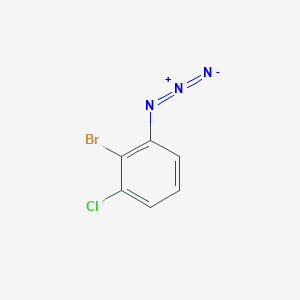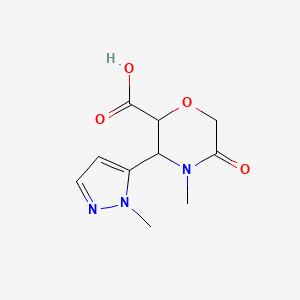
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans is a complex organic compound with a unique structure that includes a morpholine ring, a pyrazole moiety, and a carboxylic acid group
Méthodes De Préparation
The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the morpholine ring, followed by the introduction of the pyrazole group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired quality of the product .
Analyse Des Réactions Chimiques
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as ketones or carboxylic acids, to their corresponding alcohols or aldehydes.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate .
Comparaison Avec Des Composés Similaires
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid, trans can be compared with other similar compounds, such as:
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride: This compound has a similar pyrazole moiety but differs in the ring structure and functional groups.
rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea: This compound also contains a pyrazole group but has a different overall structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique properties and applications
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
4-methyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c1-12-7(14)5-17-9(10(15)16)8(12)6-3-4-11-13(6)2/h3-4,8-9H,5H2,1-2H3,(H,15,16) |
Clé InChI |
KSYIFHSVKKGXKW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
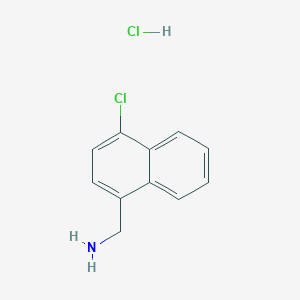
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
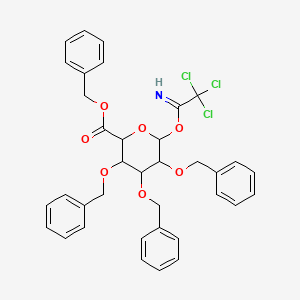


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)

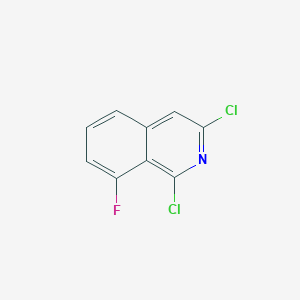
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)

